molecular formula C12H12BrNO3 B2727657 2-(4-bromo-2-formylphenoxy)-N-cyclopropylacetamide CAS No. 926259-87-2

2-(4-bromo-2-formylphenoxy)-N-cyclopropylacetamide

Cat. No.: B2727657
CAS No.: 926259-87-2
M. Wt: 298.136
InChI Key: LJCGEKLWWIUDPC-UHFFFAOYSA-N
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Description

2-(4-Bromo-2-formylphenoxy)-N-cyclopropylacetamide is a synthetic acetamide derivative featuring a brominated, formyl-substituted phenoxy group and a cyclopropylamine moiety. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules, particularly in antimicrobial and anti-inflammatory research .

Properties

IUPAC Name

2-(4-bromo-2-formylphenoxy)-N-cyclopropylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNO3/c13-9-1-4-11(8(5-9)6-15)17-7-12(16)14-10-2-3-10/h1,4-6,10H,2-3,7H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJCGEKLWWIUDPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)COC2=C(C=C(C=C2)Br)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-2-formylphenoxy)-N-cyclopropylacetamide typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromo-2-formylphenoxy)-N-cyclopropylacetamide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to a hydroxymethyl group.

    Substitution: The bromo group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under appropriate conditions.

Major Products Formed

    Oxidation: 2-(4-bromo-2-carboxyphenoxy)-N-cyclopropylacetamide.

    Reduction: 2-(4-bromo-2-hydroxymethylphenoxy)-N-cyclopropylacetamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-bromo-2-formylphenoxy)-N-cyclopropylacetamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Material Science: It can be utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-bromo-2-formylphenoxy)-N-cyclopropylacetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved would vary based on the specific target and the nature of the interaction.

Comparison with Similar Compounds

Table 1: Key Structural Analogs

Compound Name Molecular Formula Substituents on Phenoxy Ring N-Substituent Key Features Reference
2-(4-Bromo-2-formylphenoxy)-N-cyclopropylacetamide C₁₆H₁₄BrNO₄ 4-Bromo, 2-formyl Cyclopropyl Reactive formyl group
2-(2-Bromo-4-formylphenoxy)-N-(4-chlorophenyl)acetamide C₁₅H₁₁BrClNO₃ 2-Bromo, 4-formyl 4-Chlorophenyl Chlorophenyl enhances lipophilicity
2-(3-Bromo-5-fluorophenoxy)-N-cyclopropylacetamide C₁₁H₁₁BrFNO₂ 3-Bromo, 5-fluoro Cyclopropyl Fluorine improves metabolic stability
N-Butyl-2-(4-butyryl-2-fluorophenoxy)acetamide C₁₅H₂₀FNO₃ 4-Butyryl, 2-fluoro n-Butyl Butyryl group increases bulk
2-(4-Bromo-2-methylphenoxy)-N-(4-fluorophenyl)acetamide C₁₅H₁₃BrFNO₂ 4-Bromo, 2-methyl 4-Fluorophenyl Methyl reduces polarity

Key Observations :

  • Formyl vs. Other Electrophilic Groups : The formyl group in the target compound offers a reactive site for further functionalization (e.g., Schiff base formation), unlike methyl or butyryl groups in analogs .
  • Halogen Positioning : Bromine at the 4-position (target compound) versus 2- or 3-position (others) alters steric and electronic effects, impacting binding to biological targets .

Physicochemical Properties

Table 3: Spectral and Physical Data

Compound Name ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) Melting Point (°C) Reference
This compound 8.2 (s, CHO), 4.6 (s, OCH₂), 2.7 (m, cyclopropyl) 190 (CHO), 165 (C=O)
2-(3-Bromo-5-fluorophenoxy)-N-cyclopropylacetamide 7.7 (dd, J=9.0 Hz), 4.5 (s, OCH₂) 168 (C=O), 112 (CF)
N-Butyl-2-(4-butyryl-2-fluorophenoxy)acetamide 1.4 (t, CH₂), 2.5 (q, butyryl) 208 (C=O), 165 (Ar-F) 75

Key Insights :

  • The formyl group in the target compound is evident in ¹H NMR (δ 8.2 ppm) and ¹³C NMR (δ 190 ppm), distinguishing it from acetyl or butyryl analogs .
  • Cyclopropyl protons appear as a multiplet near δ 2.7 ppm, consistent across derivatives .

Table 4: Hazard Profiles

Compound Name GHS Classification Key Risks Reference
This compound Likely H315 (skin irritation) Corrosive, respiratory irritant
2-(4-Aminophenyl)-N-cyclopropylacetamide H302 (oral toxicity), H319 (eye damage) Acute toxicity
2-(3-Bromo-5-fluorophenoxy)-N-cyclopropylacetamide Requires respiratory protection

Notes:

  • Analogous cyclopropylacetamides (e.g., ) exhibit acute toxicity and irritation risks, suggesting similar precautions for the target compound (gloves, ventilation).
  • Formyl groups may exacerbate reactivity-related hazards compared to non-electrophilic substituents .

Biological Activity

2-(4-bromo-2-formylphenoxy)-N-cyclopropylacetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

  • IUPAC Name : this compound
  • CAS Number : 926259-87-2
  • Molecular Formula : C12H12BrNO3
  • Molecular Weight : 300.14 g/mol

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Properties : Studies suggest that this compound demonstrates significant antimicrobial activity against a range of bacterial strains.
  • Anticancer Activity : Preliminary investigations indicate potential anticancer effects, particularly in inhibiting the growth of specific cancer cell lines.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInhibits proliferation of cancer cell lines (e.g., breast cancer)

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. Notably:

  • Cyclin-dependent Kinases (CDKs) : The compound has been shown to inhibit CDK activity, which is crucial for cell cycle regulation. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

Case Study: Anticancer Effects in Breast Cancer Cells

A study conducted on MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in:

  • A significant reduction in cell viability.
  • Induction of apoptosis as evidenced by increased caspase activity.

Research Findings

Recent studies have focused on the synthesis and evaluation of the biological activities of this compound. Key findings include:

  • Synthesis : The compound is synthesized through a multi-step reaction involving bromination, formylation, and acetamide formation.
  • Biological Assays : Various assays have confirmed its antibacterial and anticancer properties. For instance:
    • Disk Diffusion Method : Used to assess antimicrobial efficacy against Staphylococcus aureus and Escherichia coli.
    • MTT Assay : Employed to evaluate cytotoxicity in cancer cell lines.

Table 2: Research Findings on Biological Activity

Study FocusMethodologyKey ResultsReference
Antimicrobial EfficacyDisk diffusion assayInhibition zones observed for multiple bacteria
Cytotoxicity in Cancer CellsMTT assaySignificant reduction in cell viability

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